molecular formula C14H20N4O3S B3035084 3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide CAS No. 299920-43-7

3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide

Cat. No.: B3035084
CAS No.: 299920-43-7
M. Wt: 324.4 g/mol
InChI Key: IMARIUUQIFRKHK-UHFFFAOYSA-N
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Description

3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole ring system with a hydrazinyl group and a diethylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide is unique due to its specific combination of the benzothiazole ring, hydrazinyl group, and diethylpropanamide moiety.

Properties

IUPAC Name

3-[amino-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N,N-diethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-3-17(4-2)13(19)9-10-18(15)14-11-7-5-6-8-12(11)22(20,21)16-14/h5-8H,3-4,9-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMARIUUQIFRKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide
Reactant of Route 2
Reactant of Route 2
3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide
Reactant of Route 3
Reactant of Route 3
3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide
Reactant of Route 4
Reactant of Route 4
3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide
Reactant of Route 5
Reactant of Route 5
3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide
Reactant of Route 6
3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide

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